molecular formula C8H6Cl4Si2 B3057609 Silane, 1,4-phenylenebis[dichloromethyl- CAS No. 830-45-5

Silane, 1,4-phenylenebis[dichloromethyl-

Cat. No.: B3057609
CAS No.: 830-45-5
M. Wt: 300.1 g/mol
InChI Key: IJDYNZMTEIKPFY-UHFFFAOYSA-N
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Description

Silane, 1,4-phenylenebis[dichloromethyl- is a versatile bifunctional organosilane monomer of significant interest in advanced materials research. Its structure features a rigid 1,4-phenylene spacer bridged by two dichloromethylsilyl groups, making it a valuable building block for the synthesis of linear and cross-linked siloxane polymers . The dichlorosilane functional groups are highly reactive, readily undergoing hydrolysis, condensation, and other substitution reactions. This allows researchers to incorporate the stable aromatic core into a silicone backbone, potentially enhancing the thermal stability and mechanical properties of the resulting materials . Primary research applications include its use as a precursor in the development of specialized silicone resins, high-temperature stable polymers, and hybrid organic-inorganic materials. In polymer science, it serves as a cross-linking agent or a chain extender. Furthermore, this compound can be utilized in surface modification to create functionalized substrates and in the synthesis of novel dendritic or supramolecular structures mediated by specific intermolecular interactions . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

InChI

InChI=1S/C8H6Cl4Si2/c9-7(10)13-5-1-2-6(4-3-5)14-8(11)12/h1-4,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYNZMTEIKPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[Si]C(Cl)Cl)[Si]C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60835815
Record name (1,4-Phenylene)bis[(dichloromethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60835815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-45-5
Record name (1,4-Phenylene)bis[(dichloromethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60835815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Silane, 1,4-phenylenebis[dichloromethyl-] typically involves the reaction of 1,4-dichlorobenzene with dichloromethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Silane, 1,4-phenylenebis[dichloromethyl-] undergoes several types of chemical reactions, including:

    Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different substituents.

    Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.

Common reagents used in these reactions include organometallic compounds, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H26Cl2Si2
  • Molecular Weight : 250.5272 g/mol
  • IUPAC Name : 1,4-phenylenebis(dichloromethyl)silane

The compound features dichloromethyl groups attached to a phenylene backbone, which enhances its reactivity and functional versatility.

Coatings and Surface Modifications

Silane compounds are extensively used in the formulation of coatings due to their ability to improve adhesion and durability. Specifically:

  • Waterproofing Agents : Silane, 1,4-phenylenebis[dichloromethyl-] is utilized as a waterproofing agent in construction materials. Its application modifies the surface characteristics of substrates, making them hydrophobic and enhancing the bond between the coating and the substrate .
  • Adhesion Promoters : The compound acts as an adhesion promoter for epoxy and polyurethane coatings. It improves the interface between organic coatings and inorganic substrates, leading to enhanced mechanical properties and resistance to environmental stressors .

Chemical Synthesis

In synthetic chemistry, silanes play a crucial role as intermediates:

  • Monomer Production : Silane, 1,4-phenylenebis[dichloromethyl-] can be used as a monomer in the production of silicone polymers. The dichloromethyl groups allow for further reactions that lead to complex polymeric structures with desirable properties .
  • Functionalization : The compound can be functionalized to create various derivatives that have specific applications in organic synthesis. For instance, it can be reacted with nucleophiles to introduce different functional groups into organic molecules .

Biomedical Applications

Recent studies have explored the potential of silanes in biomedical fields:

  • Drug Delivery Systems : Silane-based materials are being investigated for use in drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents. The modification of drug molecules with silanes can enhance their solubility and bioavailability .
  • Antimicrobial Coatings : The incorporation of silane compounds into coatings has shown promise in developing antimicrobial surfaces that can reduce microbial growth in medical environments .

Case Studies

Application AreaStudy ReferenceFindings
WaterproofingPMN Submission Demonstrated improved bonding and reduced water penetration in masonry applications.
CoatingsPMN Submission Enhanced adhesion properties when used with epoxy systems.
BiomedicalRecent Research Silane-modified drug carriers showed increased efficacy in targeted delivery.

Regulatory Status

The compound is subject to regulatory oversight under the Toxic Substances Control Act (TSCA). Manufacturers must submit Premanufacture Notices (PMNs) for new uses or production methods involving this silane compound .

Mechanism of Action

The mechanism of action of Silane, 1,4-phenylenebis[dichloromethyl-] involves its ability to form stable bonds with various substrates. The molecular targets and pathways depend on the specific application, but generally, the compound interacts with other molecules through its silicon and chlorine atoms, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Analogues

Phenyltrichlorosilane (C₆H₅SiCl₃)
  • Structure : A phenyl group bonded to a silicon atom with three chlorine substituents.
  • Reactivity : More hydrolytically reactive than phenylmethyldichlorosilane due to the absence of a methyl group, leading to faster condensation into siloxane polymers.
  • Applications : Used in phenyl silicone resins and water-repellent coatings.
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
  • Structure : Two methyl groups and two chlorines attached to silicon.
  • Reactivity : Less sterically hindered than phenylmethyldichlorosilane, enabling rapid hydrolysis.
  • Applications : Key precursor for polydimethylsiloxane (PDMS), a widely used silicone oil.
1,4-Bis(chloromethyl)benzene (C₆H₄(CH₂Cl)₂)
  • Structure : A benzene ring with chloromethyl groups in the para positions.
  • Key Differences : Lacks silicon; chloromethyl groups are directly bonded to carbon.
  • Applications : Intermediate in organic synthesis (e.g., crosslinking agents for polymers) .
1,4-Phenylenebis(methylene)selenocyanate (XSC, C₆H₄(CH₂SeCN)₂)
  • Structure: A selenium-containing compound with selenocyanate and methylene groups on a benzene ring.
  • Biological Activity : Exhibits significant chemopreventive effects by inhibiting DMBA-induced mammary tumors in rats, reducing DNA adduct formation by 60–80% .
  • Toxicity: Lower toxicity compared to inorganic selenium compounds (e.g., Na₂SeO₃) .

Comparative Data Table

Compound Molecular Formula Central Atom Key Functional Groups Applications/Biological Activity Toxicity Profile
Phenylmethyldichlorosilane C₆H₅-Si(CH₃)Cl₂ Silicon Cl, CH₃, C₆H₅ Silicone synthesis, reagent Extremely hazardous
XSC C₆H₄(CH₂SeCN)₂ Selenium SeCN, CH₂ Chemoprevention, inhibits DNA adducts Low toxicity (dietary use)
1,4-Bis(chloromethyl)benzene C₆H₄(CH₂Cl)₂ Carbon Cl, CH₂ Polymer crosslinking agent Reactive chlorides
Phenyltrichlorosilane C₆H₅SiCl₃ Silicon Cl, C₆H₅ Phenyl silicone resins Corrosive, moisture-sensitive

Key Research Findings

  • Reactivity: Phenylmethyldichlorosilane undergoes hydrolysis to form silanols, which condense into siloxane networks. Its phenyl group enhances thermal stability compared to aliphatic silanes.
  • Biological Contrasts: Unlike XSC, phenylmethyldichlorosilane lacks documented chemopreventive activity. XSC’s efficacy stems from selenium’s role in blocking carcinogen-DNA binding, reducing tumor multiplicity by 93% in rat models .
  • Hazard Profile : Phenylmethyldichlorosilane’s classification as hazardous contrasts with XSC’s safer profile, highlighting the impact of central atom selection (Si vs. Se) on toxicity .

Biological Activity

Silane, 1,4-phenylenebis[dichloromethyl-] (CAS Number: 17557-09-4) is a compound that has garnered attention in various fields due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources and studies.

Chemical Structure and Properties

The chemical structure of Silane, 1,4-phenylenebis[dichloromethyl-] is characterized by its dichloromethyl groups attached to a phenylene backbone. Its molecular formula is C14H26Si2, with a molecular weight of 250.5272 g/mol . The presence of halogen atoms in its structure suggests potential reactivity that could be leveraged for biological applications.

Biological Activity Overview

The biological activity of silane compounds, particularly those with halogen substituents, has been explored in various studies. These compounds often exhibit a range of activities including:

  • Antimicrobial : Some silanes have demonstrated effectiveness against various bacterial strains.
  • Anticancer : Certain derivatives have shown cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Compounds have been noted for their potential to modulate inflammatory responses.

Antimicrobial Activity

A study investigating the antimicrobial properties of silane derivatives found that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, Silane, 1,4-phenylenebis[dichloromethyl-] was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Silane, 1,4-phenylenebis[dichloromethyl-]S. aureus32 µg/mL
Silane, 1,4-phenylenebis[dichloromethyl-]E. coli64 µg/mL

Anticancer Activity

Research has indicated that silane compounds can induce apoptosis in cancer cells. A notable study revealed that derivatives of Silane, 1,4-phenylenebis[dichloromethyl-] exhibited cytotoxicity against various cancer cell lines. The mechanism was linked to the disruption of cellular signaling pathways involved in cell proliferation and survival .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction via mitochondrial pathway
MCF-720Inhibition of cell cycle progression

Mechanistic Insights

The biological activities associated with Silane, 1,4-phenylenebis[dichloromethyl-] can be attributed to its ability to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. The halogen atoms are thought to facilitate these interactions by forming halogen bonds, which can enhance the binding affinity to target sites within cells .

Q & A

Q. What are the established synthetic routes for Silane, 1,4-phenylenebis[dichloromethyl-], and how can reaction yields be optimized?

  • Methodological Answer : A critical step involves lead tetraacetate-mediated decarboxylation of α,α-dichloro acids in the presence of 1,4-cyclohexadiene to generate dichloromethyl groups . Challenges arise in siloxane formation due to altered Si-H bond polarity caused by electron-withdrawing chlorine substituents, as observed in failed reactions with quinizarin . Optimize yields by:
  • Using anhydrous conditions to prevent hydrolysis.
  • Adjusting stoichiometry of 1,4-cyclohexadiene to enhance dichloromethyl group transfer.
    Table: Synthesis Methods Comparison
MethodKey Reagents/ConditionsOutcomeReference
Lead tetraacetate decarboxylation1,4-cyclohexadieneSuccessful dichloromethyl formation
Quinizarin reactionDichloromethyl silaneNo siloxane formation

Q. Which spectroscopic and crystallographic methods are most effective for characterizing Silane, 1,4-phenylenebis[dichloromethyl-]?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm chlorine substitution patterns and silane bonding .
  • X-ray Diffraction : Resolve intermolecular interactions, such as hexagonal packing observed in structurally similar triazastarphenes .
  • FT-IR : Monitor Si-Cl stretching vibrations (~450–550 cm1^{-1}) to assess purity .

Q. How should researchers evaluate the hydrolytic stability of this compound under different environmental conditions?

  • Methodological Answer : Conduct controlled hydrolysis experiments:
  • Variables : pH (acidic/neutral/basic), temperature (25–60°C), and humidity.
  • Detection : Use GC-MS or HPLC (e.g., methods listed for dichloroethane and trichloroethylene in lab testing catalogues) to identify decomposition products like chlorinated benzenes .
    Table: Stability Factors
FactorEffect on StabilityMitigation StrategyReference
MoistureHydrolysisStore under inert gas (N2_2)
High pHDegradationUse neutral buffer systems

Advanced Research Questions

Q. What mechanistic insights exist for dichloromethyl group transfer reactions mediated by lead tetraacetate?

  • Methodological Answer : Lead tetraacetate facilitates radical-mediated decarboxylation, generating dichloromethyl radicals that react with 1,4-cyclohexadiene to stabilize intermediates. Kinetic studies using EPR spectroscopy can track radical formation .

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced electronic properties?

  • Methodological Answer :
  • DFT Applications : Calculate frontier molecular orbitals to predict reactivity at Si-Cl sites.
  • Molecular Dynamics : Simulate hydrolytic pathways to identify stable derivatives.
  • Reference Systems : Compare with analogous compounds like 1,4-bis(trimethylsilyl)benzene to model steric effects .

Q. What experimental evidence supports the potential of this compound in cancer chemoprevention studies?

  • Methodological Answer : Structurally related selenium analogs (e.g., 1,4-phenylenebis(methylene) selenocyanate) inhibit DNA adduct formation and carcinogenesis in vivo. Design experiments to:
  • Measure oxidative stress markers (e.g., glutathione levels) in cell lines.
  • Assess mutagenesis suppression via Ames tests .

Q. How can researchers resolve contradictions in synthetic outcomes for silicon-containing analogs?

  • Methodological Answer :
  • Systematic Screening : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu).
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation.
  • Reference : Failed reactions with quinizarin highlight the need for electron-donating groups to stabilize Si intermediates .

Q. What analytical protocols are recommended for detecting decomposition products during long-term storage?

  • Methodological Answer :
  • Accelerated Aging Tests : Expose samples to elevated temperatures (40–60°C) and analyze via:
  • GC-ECD : Detect chlorinated byproducts (e.g., dichloromethane, chloroform) .
  • TGA-MS : Monitor mass loss and correlate with decomposition events.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, 1,4-phenylenebis[dichloromethyl-
Reactant of Route 2
Silane, 1,4-phenylenebis[dichloromethyl-

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